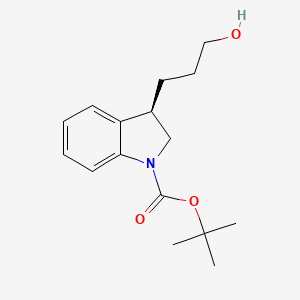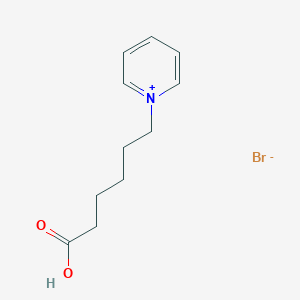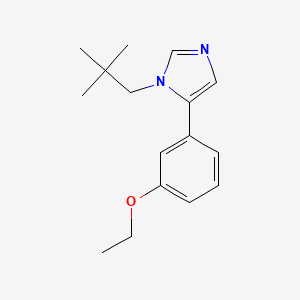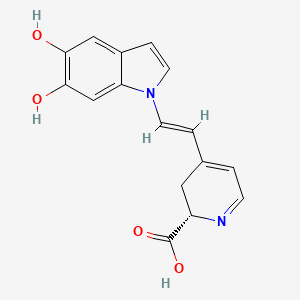
(Z)-3-(5-(4-(Diphenylamino)phenyl)thiophen-2-yl)-2-(4-(pyridin-4-yl)phenyl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-3-(5-(4-(Diphenylamino)phenyl)thiophen-2-yl)-2-(4-(pyridin-4-yl)phenyl)acrylonitrile is a complex organic compound that features a combination of aromatic rings, a thiophene moiety, and a nitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(5-(4-(Diphenylamino)phenyl)thiophen-2-yl)-2-(4-(pyridin-4-yl)phenyl)acrylonitrile typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the thiophene ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Attachment of the diphenylamino group: This step may involve nucleophilic substitution reactions.
Formation of the acrylonitrile moiety: This can be done through condensation reactions involving nitrile precursors.
Coupling reactions: The final steps often involve coupling reactions to attach the various aromatic rings and functional groups under specific conditions such as the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
Industrial production methods for such complex organic compounds often involve optimization of the synthetic routes to increase yield and purity. This may include the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of automated synthesis platforms.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring or the diphenylamino group.
Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine.
Substitution: Various substitution reactions can take place on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium or platinum catalysts for coupling reactions.
Solvents: Common solvents include dichloromethane, toluene, and ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield primary amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Z)-3-(5-(4-(Diphenylamino)phenyl)thiophen-2-yl)-2-(4-(pyridin-4-yl)phenyl)acrylonitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.
Biology and Medicine
In biology and medicine, this compound may be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with biological targets such as enzymes or receptors.
Industry
In industry, the compound may find applications in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of (Z)-3-(5-(4-(Diphenylamino)phenyl)thiophen-2-yl)-2-(4-(pyridin-4-yl)phenyl)acrylonitrile would depend on its specific application. For example, if used as a pharmaceutical agent, it may interact with specific molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Z)-3-(5-(4-(Diphenylamino)phenyl)thiophen-2-yl)-2-(4-(pyridin-4-yl)phenyl)acrylonitrile: can be compared with other compounds featuring similar structural motifs, such as:
Uniqueness
The uniqueness of this compound lies in its combination of these structural features, which may confer unique electronic, optical, or biological properties.
Eigenschaften
Molekularformel |
C36H25N3S |
|---|---|
Molekulargewicht |
531.7 g/mol |
IUPAC-Name |
(Z)-3-[5-[4-(N-phenylanilino)phenyl]thiophen-2-yl]-2-(4-pyridin-4-ylphenyl)prop-2-enenitrile |
InChI |
InChI=1S/C36H25N3S/c37-26-31(28-13-11-27(12-14-28)29-21-23-38-24-22-29)25-35-19-20-36(40-35)30-15-17-34(18-16-30)39(32-7-3-1-4-8-32)33-9-5-2-6-10-33/h1-25H/b31-25+ |
InChI-Schlüssel |
QNEYQMOXMLWHPI-QCKNELIISA-N |
Isomerische SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(S4)/C=C(\C#N)/C5=CC=C(C=C5)C6=CC=NC=C6 |
Kanonische SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(S4)C=C(C#N)C5=CC=C(C=C5)C6=CC=NC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-(Trifluoromethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid](/img/structure/B12939376.png)
![Benzoic acid, 3-[3-(4-iodophenyl)-2,5-dioxo-1-imidazolidinyl]-](/img/structure/B12939378.png)



![8-[(8-Aminooctyl)amino]adenosine 5'-(dihydrogen phosphate)](/img/structure/B12939416.png)
![6-[(2-Chlorophenyl)amino]-2-(methylsulfanyl)pyrimidine-4-carboxylic acid](/img/structure/B12939423.png)
![6-Chloro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B12939424.png)


![tert-Butyl (1S,5R)-3,9-diazabicyclo[3.3.2]decane-9-carboxylate](/img/structure/B12939438.png)

